molecular formula C5H7NO4S B1247799 Pyridinsulfat CAS No. 34114-35-7

Pyridinsulfat

Cat. No.: B1247799
CAS No.: 34114-35-7
M. Wt: 177.18 g/mol
InChI Key: ZNCXUFVDFVBRDO-UHFFFAOYSA-N
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Description

Pyridinsulfat is a chemical compound derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine is structurally related to benzene, with one methine group replaced by a nitrogen atom. This compound is formed by the sulfation of pyridine, resulting in a compound that has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinsulfat can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate compound. For example, pyridine can react with sulfur trioxide in the presence of a solvent like dichloromethane at low temperatures to form pyridine sulfate .

Industrial Production Methods: Industrial production of pyridine sulfate often involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Pyridinsulfat undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include pyridine N-oxide, substituted pyridines, and other derivatives that have specific applications in different fields .

Mechanism of Action

The mechanism of action of pyridine sulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, pyridine sulfate can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The sulfate group can enhance the solubility and reactivity of the compound, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Uniqueness of Pyridine Sulfate: Pyridinsulfat is unique due to its specific chemical structure and reactivity. The presence of the sulfate group imparts distinct properties, such as increased solubility and the ability to participate in specific chemical reactions. These characteristics make pyridine sulfate valuable in various scientific and industrial applications .

Properties

CAS No.

34114-35-7

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

pyridine;sulfuric acid

InChI

InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4)

InChI Key

ZNCXUFVDFVBRDO-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.OS(=O)(=O)O

Canonical SMILES

C1=CC=NC=C1.OS(=O)(=O)O

Synonyms

monopyridine phosphate
pyridine
pyridine cyanate
pyridine dinitrate
pyridine diphosphate
pyridine disulfate
pyridine hydride
pyridine hydride (2:1)
pyridine hydrochloride
pyridine ion (1-), hydrogen
pyridine ion (1-), lithium salt
pyridine ion (1-), potassium salt
pyridine ion (1-), sodium salt
pyridine ion (2+)
pyridine monohydrate
pyridine monophosphate
pyridine monosulfate
pyridine nitrate
pyridine perbromate, 82Br-labeled
pyridine perchlorate
pyridine perchlorate, 2H-labeled
pyridine phosphate
pyridine phosphate (2:1)
pyridine sulfate
pyridine sulfate (2:1)
pyridine, hydrogen bromide
pyridine, hydrogen fluoride
pyridine, hydrogen iodide

Origin of Product

United States

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